molecular formula C13H16ClNO2 B2974758 (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2550997-35-6

(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No. B2974758
CAS RN: 2550997-35-6
M. Wt: 253.73
InChI Key: BDMXTBIVHLYJJW-JZKFLRDJSA-N
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Description

“(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2550997-35-6 . It has a molecular weight of 253.73 . The compound is typically stored at 4 degrees Celsius and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound was utilized in the synthesis of various derivatives of (5R)-1-azabicycloheptane, demonstrating its versatility in creating structurally complex molecules (Barrett et al., 2002).

Pharmacological Applications

  • T-Type Calcium Channel Inhibitors : 3N-R-substituted azabicyclo[3.1.0]hexane carboxamide derivatives containing a pyrazole ring, related to the compound , showed potent inhibition of T-type calcium channels, suggesting potential in treating neuropathic pain (Kim & Nam, 2016).

Chemical Synthesis Methodologies

  • Three-Component Reaction Synthesis : A novel synthesis method involving this compound was developed, highlighting its role in eco-friendly and efficient chemical synthesis processes (Ghorbani et al., 2016).

Conformational Studies

  • Conformational Analysis in Drug Design : The compound's derivatives were used to study different affinities to the opiate-μ receptor, providing insights into the role of molecular conformation in drug efficacy (Vilsmaier et al., 1996).

Applications in Organocatalysis

  • Organocatalytic Aldol Reactions : The bicyclic system of this compound was more selective than its monocyclic analogue in aldol reactions, indicating its potential utility in organocatalysis (Armstrong et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary statements include measures to prevent exposure and handle incidents of exposure .

properties

IUPAC Name

(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMXTBIVHLYJJW-JZKFLRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

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